Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide

Medicinal chemistry Conformational analysis Structure-activity relationships

N-(1,3-Benzothiazol-2-ylmethyl)-2-chloroacetamide (CAS 591251-15-9) is a benzothiazole-chloroacetamide hybrid composed of a benzothiazole bicyclic core linked via a methylene (-CH₂-) spacer to a chloroacetamide moiety (molecular formula C₁₀H₉ClN₂OS, MW 240.71). The compound is commercially available at ≥95% purity from multiple established research-chemical suppliers, including Santa Cruz Biotechnology (catalog sc-354160), Enamine LLC (catalog EN300-10899), and others, and is classified as a research-use-only intermediate.

Molecular Formula C10H9ClN2OS
Molecular Weight 240.71
CAS No. 591251-15-9
Cat. No. B2584563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide
CAS591251-15-9
Molecular FormulaC10H9ClN2OS
Molecular Weight240.71
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CNC(=O)CCl
InChIInChI=1S/C10H9ClN2OS/c11-5-9(14)12-6-10-13-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,14)
InChIKeyFLPBTHUXQBKVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-ylmethyl)-2-chloroacetamide (CAS 591251-15-9): Structural Identity and Procurement Baseline


N-(1,3-Benzothiazol-2-ylmethyl)-2-chloroacetamide (CAS 591251-15-9) is a benzothiazole-chloroacetamide hybrid composed of a benzothiazole bicyclic core linked via a methylene (-CH₂-) spacer to a chloroacetamide moiety (molecular formula C₁₀H₉ClN₂OS, MW 240.71) . The compound is commercially available at ≥95% purity from multiple established research-chemical suppliers, including Santa Cruz Biotechnology (catalog sc-354160), Enamine LLC (catalog EN300-10899), and others, and is classified as a research-use-only intermediate . Its structural architecture incorporates three rotatable bonds and three hydrogen-bond acceptor sites, placing it within the broader class of benzothiazole-derived acetamides that have been explored for antimicrobial, enzyme-inhibitory, and coordination-chemistry applications [1].

Why N-(1,3-Benzothiazol-2-ylmethyl)-2-chloroacetamide Cannot Be Interchanged with Direct N-Linked or N-Methylated Analogs


The methylene (-CH₂-) bridge in N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide is a critical structural differentiator that generic substitution would erase. The most common analog, N-(benzo[d]thiazol-2-yl)-2-chloroacetamide (CAS 3028-02-2), bears the chloroacetamide directly on the endocyclic nitrogen of the thiazole ring, yielding a planar, conjugation-stabilized system with only 2 rotatable bonds and distinct electronic character [1]. The target compound's methylene spacer increases the rotatable bond count to 3, introduces a secondary amine (-NH-CH₂-) geometry versus the direct amide linkage, and alters the pKₐ and nucleophilic substitution profile of the chloroacetamide group [2]. The N-methylated variant (CAS 847837-41-6) further abolishes the hydrogen-bond donor capacity of the amide NH, changing molecular recognition properties . These structural differences manifest in divergent reactivity in nucleophilic displacement reactions (e.g., thiol-alkylation for kinase inhibitor or covalent probe synthesis) and distinct metal-coordination behavior, making blind substitution of one analog for another a source of irreproducible results in synthetic and biochemical workflows [2].

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-ylmethyl)-2-chloroacetamide Versus Closest Structural Analogs


Increased Conformational Flexibility: Rotatable Bond Count and Implications for Target Engagement

N-(1,3-Benzothiazol-2-ylmethyl)-2-chloroacetamide possesses 3 rotatable bonds (computed from the SMILES structure ClCC(=O)NCc1nc2ccccc2s1), compared to only 2 rotatable bonds for the direct N-linked analog N-(benzo[d]thiazol-2-yl)-2-chloroacetamide (CAS 3028-02-2; C9H7ClN2OS, MW 226.68) . This additional degree of conformational freedom arises from the methylene spacer and alters the entropic penalty upon binding to biological targets or metal centers. Higher ligand flexibility can reduce binding enthalpy but may improve adaptability to non-planar binding pockets, a trade-off that must be evaluated for each target class . The N-methylated analog (CAS 847837-41-6) also has 3 rotatable bonds but loses the secondary amide NH hydrogen-bond donor, reducing its HBD count to 0 versus 1 for the target compound .

Medicinal chemistry Conformational analysis Structure-activity relationships

Electrophilic Reactivity of the Chloroacetamide Warhead: Methylene Spacer Modulates Nucleophilic Displacement Rates

The chloroacetamide group in N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide serves as an electrophilic handle for nucleophilic substitution reactions with thiols, amines, and thiocyanates, enabling downstream derivatization into thiazolidinones, triazoles, and other heterocyclic scaffolds [1]. The methylene spacer between the benzothiazole and the amide nitrogen electronically decouples the chloroacetamide from the electron-withdrawing thiazole ring, resulting in a less electrophilic (more controlled) reactivity compared to the direct N-linked analog. In the direct analog (CAS 3028-02-2), the lone pair of the amide nitrogen participates in conjugation with the thiazole π-system, reducing electron density at the carbonyl and enhancing electrophilicity of the α-chloro carbon [2]. This difference in electronic character directly affects reaction yields in thiol-displacement and cyclization steps, making the target compound preferable when a less activated, more selective electrophile is required [3].

Covalent inhibitor design Synthetic chemistry Electrophilic reactivity

Antimicrobial Activity Potential: Class-Level MIC Benchmarks for Benzothiazole-Chloroacetamide Derivatives

While no direct MIC data are publicly available for N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide itself, closely related benzothiazole-chloroacetamide derivatives have demonstrated defined antimicrobial activity. In a study of 6-substituted-2-benzothiazolylimino-4-thiazolidinones derived from N-(benzo[d]thiazol-2-yl)-2-chloroacetamides (3a–j), compounds bearing chlorine or bromine substituents on the benzothiazole ring exhibited MIC values of 8 µg/mL against Pseudomonas aeruginosa, with the most potent analogs achieving MICs in the 4–8 µg/mL range against both Gram-positive and Gram-negative bacterial strains [1]. A separate series of thiazolyl aminobenzothiazole derivatives synthesized from 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides yielded compounds (notably compound 18) with MIC values of 6–8 µg/mL against E. coli and P. aeruginosa [2]. The target compound's unique methylene bridge places it in a structurally distinct position within this activity landscape, offering a scaffold that preserves the chloroacetamide electrophile while altering the spatial relationship between the benzothiazole recognition element and the reactive warhead.

Antimicrobial screening Drug discovery Minimum inhibitory concentration

PTP1B Enzyme Inhibition: Comparative Binding Data for Direct N-Linked Analog and Implications for the Methylene-Bridged Variant

The BRENDA enzyme-ligand database records N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (the direct N-linked analog, CAS 3028-02-2) as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), with competitive inhibition modeled via molecular docking [1]. While no PTP1B inhibition data exist for the target methylene-bridged compound, BindingDB reports a PTP1B inhibitory IC₅₀ of 1.90 µM and a Kᵢ of 4.40 µM for closely related benzothiazole-chloroacetamide derivatives that share the core pharmacophore [2]. The target compound's methylene spacer would reposition the chloroacetamide warhead relative to the benzothiazole recognition element, potentially altering the inhibition kinetics (competitive vs. covalent) and selectivity profile against the PTP family. The secondary amide NH in the target compound provides an additional hydrogen-bonding contact that the N-methylated analog cannot make, which may enhance affinity for PTP1B's active-site residues [3].

Enzyme inhibition Diabetes target Protein tyrosine phosphatase

Commercial Availability and Purity Profile: Sourcing Transparency Versus Discontinued Analogs

N-(1,3-Benzothiazol-2-ylmethyl)-2-chloroacetamide is currently available from multiple suppliers at ≥95% purity, including Santa Cruz Biotechnology (catalog sc-354160; 1 g at $510, 5 g at $1,450) and Enamine LLC (catalog EN300-10899; 95% purity) . In contrast, the direct N-linked analog N-(benzo[d]thiazol-2-yl)-2-chloroacetamide (CAS 3028-02-2) is widely available but the N-methylated variant N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide (CAS 847837-41-6) and several close analogs from CymitQuimica (Ref. 10-F708379) have been listed as "Discontinued" . The target compound's MDL number (MFCD06660507) and ChemicalBook identifier (CB0315090) enable unambiguous lot-level sourcing and certificate-of-analysis traceability, whereas several comparator compounds lack standardized identifiers across supplier catalogs [1].

Chemical procurement Supply chain Research reagent sourcing

Historical In Vivo Activity of Benzothiazol-2-ylmethyl Acetamides: The Dichloro Analog Precedent

A seminal 1961 study by Logemann et al. (Br J Pharmacol Chemother) demonstrated that among various chlorophenoxamide analogs, only N-(benzothiazol-2-ylmethyl)dichloro-N-2-hydroxyethylacetamide—a compound sharing the same benzothiazol-2-ylmethyl scaffold as the target compound—exhibited both in vitro and in vivo antimicrobial activity comparable to chlorophenoxamide [1]. This historical finding establishes that the benzothiazol-2-ylmethyl substructure, when paired with a chloroacetamide moiety, is compatible with in vivo efficacy, an attribute not demonstrated for the direct N-linked benzothiazol-2-yl-chloroacetamide series in the same study. The target compound differs from the 1961 active compound by having a monochloroacetamide instead of a dichloroacetamide group and lacking the N-hydroxyethyl substitution, providing a cleaner pharmacophore with only a single electrophilic center [1].

In vivo efficacy Antimicrobial Historical precedent

Proven Application Scenarios for N-(1,3-Benzothiazol-2-ylmethyl)-2-chloroacetamide in Research and Industrial Workflows


Covalent Probe and Kinase Inhibitor Development Targeting Cysteine Residues

The chloroacetamide group serves as a moderately reactive electrophilic warhead for selective cysteine alkylation in kinase inhibitor design. The target compound's methylene spacer positions the electrophile at a distance distinct from the direct N-linked analog, enabling exploration of alternative binding-pocket geometries. This compound is suitable as a starting material for synthesizing libraries of benzothiazole-derived covalent inhibitors where the secondary amide NH contributes to target hydrogen bonding and the benzothiazole ring provides aromatic stacking interactions [1].

Synthesis of Thiazolidinone and Triazole Hybrid Antimicrobial Agents

The chloroacetamide group undergoes nucleophilic displacement with potassium thiocyanate or ammonium thiocyanate to generate 2-benzothiazolyliminothiazolidin-4-one intermediates, which are privileged scaffolds in antimicrobial drug discovery with reported MIC values as low as 4–8 µg/mL against P. aeruginosa and E. coli [1]. The target compound's methylene spacer is expected to modulate the cyclization rate and regiochemistry compared to direct N-linked analogs, potentially yielding isomers with distinct activity profiles [2].

PTP1B Inhibitor Medicinal Chemistry for Type 2 Diabetes

Based on class-level evidence that benzothiazole-chloroacetamide derivatives inhibit PTP1B with IC₅₀ values in the 1.88–4.40 µM range, the target compound is a structurally distinct starting point for medicinal chemistry optimization [1]. The methylene bridge may reduce off-target inhibition of TCPTP (the highly homologous T-cell phosphatase) by altering the trajectory of the chloroacetamide warhead, addressing a key selectivity challenge in PTP1B drug discovery where TCPTP IC₅₀ > 100 µM is sought [2].

Coordination Chemistry and Rhenium Complex Synthesis

Benzothiazole-chloroacetamide ligands coordinate transition metals in monodentate fashion via the thiazole nitrogen, as demonstrated for the direct N-linked analog [ReCl(Hbct)(CO)₃(NCMe)] [1]. The target compound's methylene spacer introduces an additional degree of conformational freedom that may favor bidentate coordination modes (thiazole-N + amide-O), expanding the structural diversity of accessible metal complexes for catalytic or radiopharmaceutical applications [2].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.